Cas no 2229407-31-0 (3,3-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine)

3,3-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine structure
2229407-31-0 structure
Product name:3,3-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine
CAS No:2229407-31-0
MF:C9H14F2N2S
Molecular Weight:220.282667636871
CID:6571516
PubChem ID:165630440

3,3-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine
    • 3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
    • EN300-1954284
    • 2229407-31-0
    • インチ: 1S/C9H14F2N2S/c1-5(2)9-13-4-7(14-9)6(3-12)8(10)11/h4-6,8H,3,12H2,1-2H3
    • InChIKey: XFPZGDIVTDGYGR-UHFFFAOYSA-N
    • SMILES: S1C(C(C)C)=NC=C1C(C(F)F)CN

計算された属性

  • 精确分子量: 220.08457595g/mol
  • 同位素质量: 220.08457595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 178
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • XLogP3: 2.1

3,3-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1954284-1.0g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
1g
$1844.0 2023-06-03
Enamine
EN300-1954284-10.0g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
10g
$7927.0 2023-06-03
Enamine
EN300-1954284-0.1g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
0.1g
$1623.0 2023-09-17
Enamine
EN300-1954284-10g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
10g
$7927.0 2023-09-17
Enamine
EN300-1954284-5g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
5g
$5345.0 2023-09-17
Enamine
EN300-1954284-2.5g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
2.5g
$3611.0 2023-09-17
Enamine
EN300-1954284-0.5g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
0.5g
$1770.0 2023-09-17
Enamine
EN300-1954284-0.05g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
0.05g
$1549.0 2023-09-17
Enamine
EN300-1954284-0.25g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
0.25g
$1696.0 2023-09-17
Enamine
EN300-1954284-1g
3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2229407-31-0
1g
$1844.0 2023-09-17

3,3-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine 関連文献

3,3-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amineに関する追加情報

Comprehensive Overview of 3,3-Difluoro-2-[2-(Propan-2-yl)-1,3-Thiazol-5-yl]Propan-1-amine (CAS No. 2229407-31-0)

The compound 3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine (CAS No. 2229407-31-0) is a fluorinated thiazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl group and thiazole ring, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

In recent years, the demand for fluorinated organic compounds has surged due to their enhanced metabolic stability and bioavailability. The presence of 3,3-difluoro and thiazol-5-yl moieties in this compound aligns with trends in medicinal chemistry, where fluorine incorporation is a key strategy for improving drug-like properties. This compound is often discussed in forums and publications focusing on small molecule therapeutics and structure-activity relationships (SAR).

From a synthetic perspective, CAS No. 2229407-31-0 exemplifies the growing importance of heterocyclic chemistry in modern research. The thiazole ring, a common motif in bioactive molecules, contributes to its potential applications in antimicrobial and anti-inflammatory agents. Its propan-1-amine side chain further enhances its versatility, enabling derivatization for targeted studies. These attributes have led to its inclusion in high-throughput screening libraries for drug discovery.

Environmental and green chemistry considerations are also relevant to this compound. Researchers are investigating sustainable synthesis routes for fluorinated thiazoles to minimize waste and energy consumption. The compound’s stability under physiological conditions makes it a candidate for bioconjugation and prodrug development, addressing challenges in drug delivery and bioavailability.

In the context of AI-driven drug design, 3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine has been featured in computational studies predicting its interactions with biological targets. Machine learning models highlight its potential as a lead compound for diseases involving protein misfolding or oxidative stress. These insights align with user searches for "fluorinated drug candidates 2024" and "thiazole derivatives in medicine", reflecting broader interest in innovative therapeutics.

Industrial applications of this compound extend to material science, where its fluorinated structure contributes to the development of advanced polymers and coatings. Its thermal stability and electronic properties are under investigation for use in organic electronics and sensors. This multidisciplinary relevance ensures its prominence in both academic and industrial research pipelines.

For researchers seeking detailed protocols, the synthesis and characterization of CAS No. 2229407-31-0 are documented in peer-reviewed journals, often alongside discussions of NMR spectroscopy and X-ray crystallography data. Its propan-2-yl substituent introduces steric effects that influence crystallization behavior, a topic of interest in solid-state chemistry.

In summary, 3,3-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine represents a convergence of fluorine chemistry, heterocyclic design, and biomolecular interactions. Its versatility and emerging applications position it as a compound to watch in both pharmaceutical innovation and functional materials development.

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